



Application Note: Quantification of Isobutylshikonin using a Validated HPLC-UV Method

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Compound of Interest		
Compound Name:	Isobutylshikonin	
Cat. No.:	B150250	Get Quote

Introduction

IsobutyIshikonin is a naturally occurring naphthoquinone derivative found in the roots of some plants of the Boraginaceae family. Like other shikonin derivatives, it exhibits a range of biological activities, including anti-inflammatory and anti-cancer properties, making it a compound of interest in pharmaceutical research and development. Accurate and precise quantification of **isobutyIshikonin** is crucial for pharmacokinetic studies, formulation development, and quality control of herbal medicinal products. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of **isobutyIshikonin**.

Instrumentation and Chromatographic Conditions

A reliable isocratic HPLC-UV method has been developed for the determination of **isobutylshikonin**. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC-UV Method Parameters



Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 μm particle size
Mobile Phase	Acetonitrile : 0.1 M Acetic Acid in Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	25°C
UV Detection Wavelength	520 nm
Run Time	10 minutes
Retention Time of Isobutylshikonin	Approximately 6.5 minutes

Experimental Protocols

1. Preparation of Standard Solutions

A stock solution of **isobutylshikonin** (1 mg/mL) is prepared by accurately weighing 10 mg of **isobutylshikonin** reference standard and dissolving it in 10 mL of methanol. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.

2. Sample Preparation (from a hypothetical plant extract)

For the analysis of **isobutylshikonin** from a plant matrix, a solid-phase extraction (SPE) method is recommended for sample clean-up.

- Extraction: 1 gram of the powdered plant material is extracted with 20 mL of methanol using sonication for 30 minutes. The extract is then centrifuged at 4000 rpm for 10 minutes.
- SPE Clean-up:
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.



- Load 1 mL of the supernatant from the centrifuged extract onto the cartridge.
- Wash the cartridge with 5 mL of water:methanol (50:50, v/v) to remove polar impurities.
- Elute the isobutylshikonin with 5 mL of acetonitrile.
- Final Preparation: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in 1 mL of the mobile phase. The reconstituted sample is filtered through a 0.45 µm syringe filter before injection into the HPLC system.[1]

3. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[2]

- Linearity: The linearity of the method was evaluated by analyzing a series of **isobutylshikonin** standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
- Precision: The precision of the method was determined by analyzing six replicate injections
 of a standard solution at three different concentrations (low, medium, and high) on the same
 day (intra-day precision) and on three different days (inter-day precision).
- Accuracy: The accuracy was assessed by a recovery study. A known amount of
 isobutylshikonin was spiked into a blank matrix at three different concentration levels. The
 percentage recovery was then calculated.
- LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Quantitative Data Summary

Table 2: Method Validation Results

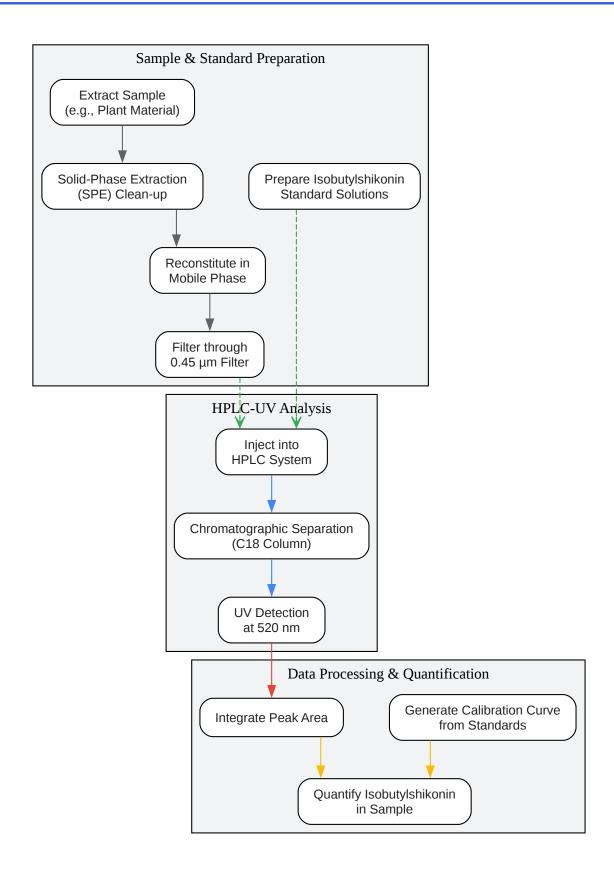


Validation Parameter	Result
Linearity Range	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Intra-day Precision (%RSD)	< 2.0%
Inter-day Precision (%RSD)	< 3.0%
Accuracy (Recovery %)	98.5% - 101.2%
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantitation (LOQ)	0.3 μg/mL

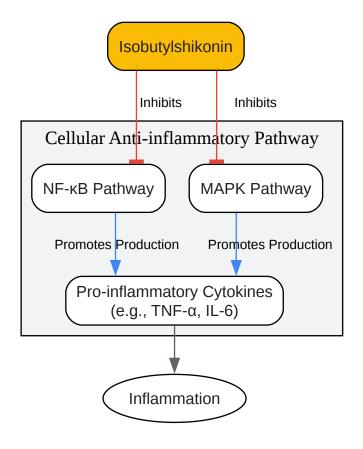
Visualizations

Experimental Workflow for **IsobutyIshikonin** Quantification









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References

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- 2. Analytical Methods for the Determination of Alkannins and Shikonins | Bentham Science [eurekaselect.com]
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